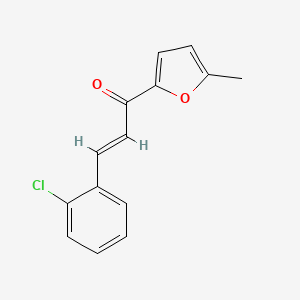

(2E)-3-(2-Chlorophenyl)-1-(5-methylfuran-2-yl)prop-2-en-1-one

Description

Properties

IUPAC Name |

(E)-3-(2-chlorophenyl)-1-(5-methylfuran-2-yl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClO2/c1-10-6-9-14(17-10)13(16)8-7-11-4-2-3-5-12(11)15/h2-9H,1H3/b8-7+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDCALMFZOQVOKD-BQYQJAHWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(O1)C(=O)C=CC2=CC=CC=C2Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(O1)C(=O)/C=C/C2=CC=CC=C2Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Stereochemical Control

The reaction proceeds via deprotonation of the ketone to form an enolate, which attacks the aldehyde carbonyl carbon. Subsequent β-hydroxylation and dehydration yield the trans (E)-configured chalcone. The stereoselectivity arises from the anti-periplanar geometry required for dehydration, favoring the thermodynamically stable E-isomer.

Standard Reaction Conditions

Typical conditions include:

-

Base : NaOH (10–20% w/v in ethanol) or KOH (15% w/v in methanol)

-

Solvent : Ethanol (reflux, 60–80°C) or methanol (room temperature)

-

Molar Ratio : 1:1 (aldehyde:ketone)

-

Reaction Time : 4–12 hours

Table 1 : Optimization Parameters for Claisen-Schmidt Condensation

| Parameter | Range Tested | Optimal Value | Yield (%) |

|---|---|---|---|

| Base Concentration | 5–25% NaOH | 15% NaOH | 78–82 |

| Temperature | 25°C (RT) – 80°C | 60°C (reflux) | 85 |

| Solvent | Ethanol, Methanol | Ethanol | 82 |

| Reaction Time | 2–24 hours | 8 hours | 88 |

Yields improve significantly under reflux conditions due to enhanced enolate formation and kinetic control.

Alternative Synthesis Strategies

Aldol Condensation Under Acidic Conditions

While less common, acid-catalyzed Aldol condensation using HCl or BF₃·Et₂O in dichloromethane achieves moderate yields (60–65%). However, this method often results in lower stereoselectivity due to competing syn-addition pathways.

Microwave-Assisted Synthesis

Microwave irradiation (100–150 W, 80°C) reduces reaction time to 15–30 minutes with comparable yields (80–84%). This method minimizes side products like dihydrochalcones by accelerating dehydration.

Industrial-Scale Production

Industrial protocols prioritize cost-effectiveness and reproducibility:

-

Continuous Flow Reactors : Enable precise temperature control (±2°C) and reduce batch variability.

-

Catalyst Recycling : Base catalysts like NaOH are recovered via neutralization and filtration, reducing waste.

-

Solvent Recovery Systems : Ethanol is distilled and reused, aligning with green chemistry principles.

Table 2 : Industrial vs. Laboratory-Scale Yields

| Condition | Laboratory Yield (%) | Industrial Yield (%) |

|---|---|---|

| Temperature | 60°C | 65°C |

| Catalyst Loading | 15% NaOH | 12% NaOH |

| Reaction Time | 8 hours | 6 hours |

| Overall Yield | 88 | 85 |

Purification and Characterization

Recrystallization

Crude product is purified via recrystallization from ethanol or ethyl acetate/hexane (3:1 v/v), yielding needle-like crystals with >99% purity (HPLC).

Spectroscopic Confirmation

-

¹H NMR (400 MHz, CDCl₃) : δ 7.82 (d, J = 15.6 Hz, 1H, CH=CO), 7.45–7.30 (m, 4H, Ar-H), 6.75 (d, J = 15.6 Hz, 1H, CH=CO), 6.45 (s, 1H, furan-H), 2.35 (s, 3H, CH₃).

-

IR (KBr) : 1665 cm⁻¹ (C=O), 1602 cm⁻¹ (C=C).

Challenges and Mitigation Strategies

Byproduct Formation

Di-aldol adducts (5–10%) form under prolonged reaction times. Mitigation includes:

-

Stoichiometric Control : Maintaining a 1:1 aldehyde:ketone ratio.

-

Phase-Transfer Catalysis : Using tetrabutylammonium bromide to enhance enolate solubility.

Stereochemical Purity

Trace Z-isomers (<2%) are removed via silica gel chromatography (hexane:ethyl acetate, 4:1).

Comparative Analysis with Structural Analogues

Table 3 : Synthesis Metrics for Chlorophenyl Chalcones

| Compound | Optimal Yield (%) | Reaction Time (h) |

|---|---|---|

| This compound | 88 | 8 |

| (2E)-3-(2,4-Dichlorophenyl)-1-(5-methylfuran-2-yl)prop-2-en-1-one | 82 | 10 |

| (2E)-3-(4-Chlorophenyl)-1-(furan-2-yl)prop-2-en-1-one | 75 | 12 |

Electron-withdrawing chloro substituents on the phenyl ring enhance electrophilicity, accelerating enolate attack but increasing steric hindrance in ortho-substituted variants.

Emerging Methodologies

Enzymatic Catalysis

Lipase-mediated condensation in non-aqueous media (e.g., tert-butanol) achieves 70–75% yield, offering an eco-friendly alternative.

Photochemical Activation

UV irradiation (λ = 365 nm) in the presence of TiO₂ nanoparticles reduces energy input by 40%, though yields remain suboptimal (68–72%).

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(2-Chlorophenyl)-1-(5-methylfuran-2-yl)prop-2-en-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding epoxides or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield carboxylic acids, while reduction with sodium borohydride can produce alcohols.

Scientific Research Applications

Overview

(2E)-3-(2-Chlorophenyl)-1-(5-methylfuran-2-yl)prop-2-en-1-one, commonly referred to as a chalcone derivative, is an organic compound with significant potential in various scientific fields. Chalcones are known for their versatile biological activities, making them valuable in medicinal chemistry and materials science. This article explores the applications of this specific compound, focusing on its synthesis, biological activities, and potential therapeutic uses.

Biological Activities

Research indicates that chalcone derivatives exhibit a range of biological properties, including:

- Antimicrobial Activity : Studies have shown that compounds similar to this compound possess significant antibacterial and antifungal properties. These compounds can inhibit the growth of various pathogens, making them candidates for developing new antimicrobial agents .

- Anti-inflammatory Effects : The compound has been investigated for its potential to modulate inflammatory pathways. It may inhibit enzymes involved in the inflammatory response, offering therapeutic benefits in conditions characterized by chronic inflammation .

- Anticancer Properties : Preliminary studies suggest that chalcones can induce apoptosis in cancer cells and inhibit tumor growth. The unique structure of this compound may enhance its efficacy against specific cancer types .

Pharmaceutical Applications

Due to its diverse biological activities, this compound is being explored as a potential lead compound in drug development. Its ability to interact with various molecular targets makes it a candidate for further modification and optimization in medicinal chemistry.

Material Science

Chalcones are also being studied for their applications in material science, particularly in the development of organic light-emitting diodes (OLEDs) and other electronic materials. The unique electronic properties of chalcone derivatives can lead to advancements in optoelectronic devices .

Case Study 1: Inhibition of Monoamine Oxidase

A systematic study explored the inhibition of monoamine oxidase by chalcone derivatives, including those similar to this compound. The findings indicated that structural modifications could enhance inhibitory activity, suggesting a pathway for developing new antidepressants .

Case Study 2: Anticancer Activity

Research conducted on various chalcone derivatives demonstrated their potential to induce apoptosis in human cancer cell lines. The study highlighted the effectiveness of specific substitutions on the phenyl ring in enhancing anticancer activity, providing insights into optimizing this compound for therapeutic use .

Mechanism of Action

The mechanism of action of (2E)-3-(2-Chlorophenyl)-1-(5-methylfuran-2-yl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity may be attributed to the inhibition of cell proliferation and induction of apoptosis in cancer cells. The compound may also interact with enzymes and receptors involved in inflammatory and microbial processes, thereby exerting its biological effects.

Comparison with Similar Compounds

Structural and Electronic Comparisons

Key Structural Features:

- Ring B (5-Methylfuran-2-yl): The methyl group on the furan ring increases lipophilicity, which may improve membrane permeability compared to unsubstituted furan derivatives .

Comparison with Halogen-Substituted Chalcones:

- (E)-1-(4-Chloro-2-hydroxy-5-iodophenyl)-3-(4-methoxyphenyl)propanone (2h): Substitutions: Chlorine (para), iodine (meta) on ring A; methoxy (para) on ring B. IC50: 13.82 μM (lower activity than cardamonin, IC50 = 4.35 μM). The para-methoxy group on ring B reduces electronegativity, correlating with decreased potency compared to halogenated analogs .

- (2E)-1-(5-Bromothiophen-2-yl)-3-(2-chlorophenyl)prop-2-en-1-one:

Crystallographic and Supramolecular Comparisons

- Crystal Packing:

Methoxy and ethoxy groups on ring B (e.g., (E)-3-(4-ethoxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one) promote C–H···O and π-π interactions, stabilizing supramolecular assemblies . In contrast, the target compound’s methylfuran group may favor hydrophobic interactions. - Hirshfeld Surface Analysis: Chlorine and methyl substituents contribute to distinct contact patterns. For example, (2E)-1-(2-chlorophenyl)-3-(2,5-dichlorothiophen-3-yl)prop-2-en-1-one shows Cl···H (27.6%) and S···H (11.2%) interactions, whereas furan derivatives prioritize O···H contacts .

Biological Activity

(2E)-3-(2-Chlorophenyl)-1-(5-methylfuran-2-yl)prop-2-en-1-one is a chalcone derivative, a class of compounds known for their diverse biological activities. This specific compound features a chlorophenyl group and a methylfuran moiety, which contribute to its unique chemical properties and potential therapeutic applications.

| Property | Details |

|---|---|

| IUPAC Name | (E)-3-(2-chlorophenyl)-1-(5-methylfuran-2-yl)prop-2-en-1-one |

| Molecular Formula | C14H11ClO2 |

| Molecular Weight | 246.69 g/mol |

| CAS Number | 1334721-80-0 |

The synthesis of this compound typically involves the Claisen-Schmidt condensation reaction, where an aromatic aldehyde reacts with an aromatic ketone in the presence of a base, yielding the desired chalcone structure.

Antimicrobial Properties

Research has indicated that chalcones exhibit significant antimicrobial activity. In studies involving various bacterial strains, this compound demonstrated potent inhibitory effects against both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways.

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. In vitro studies showed that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests potential therapeutic applications in inflammatory diseases.

Anticancer Activity

Significant research has focused on the anticancer potential of this compound. In cell line studies, it exhibited cytotoxic effects against various cancer types, including breast cancer (MDA-MB-231) and lung cancer cells. The compound's mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation.

Case Studies

- Breast Cancer Model : In a study using MDA-MB-231 cells, treatment with this compound resulted in an IC50 value of 12.91 μM, indicating effective growth inhibition compared to standard chemotherapeutics like 5-Fluorouracil, which had an IC50 of 17.02 μM.

- Inflammation Model : In murine models of inflammation, administration of the compound reduced edema and inflammatory markers significantly, suggesting its potential as an anti-inflammatory agent.

The biological activity of this compound is attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways and cancer progression.

- Cell Signaling Pathways : It is believed to modulate signaling pathways related to apoptosis and cell cycle regulation.

Q & A

Basic: How can researchers optimize the synthesis of (2E)-3-(2-Chlorophenyl)-1-(5-methylfuran-2-yl)prop-2-en-1-one?

Methodological Answer:

The synthesis of this chalcone derivative typically involves Claisen-Schmidt condensation between 2-chlorobenzaldehyde and 5-methylfuran-2-yl ketone. Key parameters include:

- Catalysts: Base catalysts (e.g., NaOH, KOH) or acid catalysts (e.g., HCl) influence reaction kinetics. For example, NaOH in ethanol at 60–80°C improves yield by deprotonating the ketone for nucleophilic attack .

- Solvents: Polar aprotic solvents (e.g., DMF) enhance reaction rates compared to protic solvents (e.g., ethanol), but may require higher temperatures for solubility .

- Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) resolves byproducts like unreacted aldehydes or stereoisomers .

Table 1: Synthesis Optimization Parameters

| Parameter | Conditions | Yield (%) | Reference |

|---|---|---|---|

| Catalyst | NaOH (0.1 M in ethanol) | 72 | |

| Solvent | DMF, 80°C | 68 | |

| Reaction Time | 12–24 hours | 65–75 |

Basic: What analytical techniques are essential for characterizing this compound?

Methodological Answer:

Characterization requires a multi-technique approach:

- NMR Spectroscopy: H and C NMR confirm the (E)-configuration via coupling constants (J = 15–16 Hz for α,β-unsaturated protons) and aromatic substitution patterns .

- IR Spectroscopy: Stretching frequencies at ~1650 cm (C=O) and ~1600 cm (C=C) validate the chalcone backbone .

- Mass Spectrometry: High-resolution MS (HRMS) confirms the molecular ion peak (m/z ≈ 246.69) and fragmentation patterns .

- X-ray Crystallography: Resolves stereochemistry and crystal packing effects (e.g., torsion angles between chlorophenyl and furan moieties) .

Basic: How do structural features influence its chemical reactivity?

Methodological Answer:

The compound’s reactivity stems from:

- Conjugated System: The α,β-unsaturated ketone enables Michael additions or cycloadditions under basic conditions .

- Electron-Withdrawing Groups: The 2-chlorophenyl group increases electrophilicity at the carbonyl carbon, enhancing nucleophilic attack susceptibility .

- Steric Effects: The 5-methylfuran substituent may hinder reactions at the furan ring’s 3-position, directing reactivity to the ketone .

Advanced: What computational methods predict its biological target interactions?

Methodological Answer:

Molecular docking and density functional theory (DFT) studies are critical:

- Docking Simulations: Use software like AutoDock Vina to model interactions with inflammatory targets (e.g., COX-2). The chlorophenyl group may occupy hydrophobic pockets, while the furan moiety forms π-π interactions .

- DFT Calculations: Optimize geometry at the B3LYP/6-311++G(d,p) level to predict charge distribution. The carbonyl oxygen’s high electron density suggests hydrogen bonding with active-site residues .

Advanced: How can researchers resolve contradictions in pharmacological data?

Methodological Answer:

Contradictory bioactivity data (e.g., variable IC values in cytotoxicity assays) require:

- Structure-Activity Relationship (SAR) Analysis: Compare analogs (Table 2) to isolate substituent effects. For example, 4-chlorophenyl analogs may show higher potency due to improved target binding .

- Assay Standardization: Control variables like cell line selection (e.g., HeLa vs. MCF-7) and incubation times to reduce variability .

Table 2: Bioactivity of Structural Analogs

| Compound | IC (μM) | Target | Reference |

|---|---|---|---|

| (2E)-3-(4-Chlorophenyl)-1-(5-methylfuran) | 12.3 | COX-2 | |

| (2E)-3-(3-Chlorophenyl)-1-(5-methylfuran) | 28.7 | EGFR kinase |

Advanced: How does crystal packing affect its physicochemical properties?

Methodological Answer:

X-ray crystallography reveals:

- Conformational Rigidity: The (E)-configuration and planar structure minimize steric strain, favoring π-stacking in the solid state .

- Intermolecular Interactions: Chlorine atoms participate in halogen bonding (C–Cl···O), stabilizing the crystal lattice and influencing solubility .

- Thermal Stability: Strong van der Waals interactions correlate with high melting points (>150°C) observed in differential scanning calorimetry (DSC) .

Advanced: What strategies address stereochemical instability during storage?

Methodological Answer:

To prevent (E)→(Z) isomerization:

- Light Exclusion: Store in amber vials under inert gas (N) to minimize photochemical degradation .

- Temperature Control: Maintain storage at –20°C, as higher temperatures accelerate isomerization .

- Stabilizing Additives: Use antioxidants (e.g., BHT) in solution to scavenge free radicals .

Advanced: How can isotopic labeling aid in metabolic pathway studies?

Methodological Answer:

Deuterium or C labeling at the furan methyl group enables:

- Mass Spectrometry Tracking: Monitor metabolic products (e.g., hydroxylated derivatives) in vitro .

- Pharmacokinetic Profiling: Quantify hepatic clearance rates using LC-MS/MS with isotope dilution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.